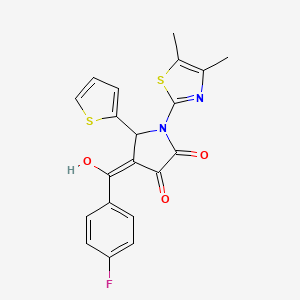
1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15FN2O3S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a novel heterocyclic derivative that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to explore its biological activity through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C15H12F1N3O2S
- Molecular Weight : 305.34 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. The following sections summarize key findings from recent research.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- Colon Carcinoma (HCT-116)
- Hepatocellular Carcinoma (HepG-2)
Cytotoxicity Data
Table 1 summarizes the IC50 values for the compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15.5 |
| HepG-2 | 22.3 |
These values indicate that the compound is particularly effective against colon carcinoma cells, suggesting a selective cytotoxic profile.
The proposed mechanism of action involves the induction of apoptosis in cancer cells. This is supported by:
- Increased Reactive Oxygen Species (ROS) : Treatment with the compound leads to elevated levels of ROS, which are known to trigger apoptotic pathways.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G0/G1 phase arrest in treated cells, preventing their proliferation.
Case Studies and Experimental Findings
A study published in 2022 investigated the synthesis and biological evaluation of various pyrrole derivatives, including our compound of interest. The findings indicated that compounds with thiophene and thiazole moieties showed enhanced anticancer activity compared to their counterparts lacking these groups .
Detailed Research Findings
In a comparative study, this compound was evaluated alongside other synthesized derivatives. The results indicated that:
- The presence of the fluorobenzoyl group significantly contributed to the overall cytotoxicity.
- Compounds with similar structural motifs but lacking either the thiazole or thiophene rings exhibited reduced activity.
属性
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGWXODJCLSSBD-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














